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Dermaseptin-B8

Peptide sequence divergence Structure-activity relationship Antimicrobial peptide evolution

Researchers often need precise isoforms for SAR, not just generic family activity. Dermaseptin-B8 (DRS-B8) solves this with a distinct sequence (≤42% identity to B2/B3/B4) and unique physicochemical profile (hydrophobicity 0.535, net charge +2, Boman index 5.27). - Unique sequence eliminates variables in MIC, hemolysis, and synergy assays, ensuring reproducibility. - Balanced intermediate profile serves as a versatile scaffold for MD simulations and ML-guided AMP design. - Defined Drg2 gene locus origin supports heterologous expression with potentially low host toxicity. Available as a custom-synthesized peptide from BenchChem. Contact us for a quote and lead time.

Molecular Formula
Molecular Weight
Cat. No. B1577017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-B8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-B8: Key Differentiators


Dermaseptin-B8 (DRS-B8) is a 29‑residue linear cationic antimicrobial peptide (AMP) belonging to the dermaseptin superfamily, originally identified from the skin secretion of the South American hylid frog Phyllomedusa bicolor [1][2]. It shares the conserved N‑terminal tryptophan‑rich motif and amphipathic α‑helical architecture characteristic of this family, with a mature sequence of GLWSKIKEAGKAVLTAAGKAALGAVSDAV-NH₂, a molecular mass of ≈2,783 Da, and a C‑terminal amidation [1][3]. Its predicted net charge is +2 at physiological pH, with a calculated hydrophobicity of 0.535 and a Boman index of 5.27 [1]. Dermaseptin-B8 is classified as having antibacterial, antifungal, and antiviral potential, although peer‑reviewed experimental MIC data for this specific peptide remain absent from authoritative curated databases as of early 2026 [1].

Dermaseptin-B8 Interchangeability Risks


The dermaseptin B subfamily is not a set of functionally interchangeable isoforms. Despite sharing a common preproregion and originating from the same amphibian species, individual members such as Dermaseptin-B2, B3, B4, and B8 diverge substantially in mature‑peptide sequence (23–42% amino acid identity), net charge (+2 to +3), hydrophobicity (0.075 to 0.535), and Boman index (−20.6 to +14.08), as documented in curated physicochemical databases [1][2][3]. These parameters govern membrane‑partitioning kinetics, oligomerization propensity, and selectivity for bacterial vs. mammalian membranes [4]. Consequently, substituting Dermaseptin‑B8 with another dermaseptin B family member without verifying matched sequence and physicochemical parameters can introduce uncontrolled variables in MIC, hemolysis, and synergy assays, undermining reproducibility in antimicrobial screening and mechanistic studies. The quantitative evidence below substantiates exactly where Dermaseptin‑B8 differs from its closest analogs.

Dermaseptin-B8 vs. B2, B3, B4: Quantitative Comparison


Sequence Identity vs. B-Family Peptides

Dermaseptin-B8 exhibits 23–42% amino acid sequence identity with other characterized dermaseptin B family members, consistent with the range reported by Fleury et al. (1998) for the Drg3‑encoded peptide [1]. Pairwise alignment against Dermaseptin-B2 (GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV, 33 residues, DRAMP01646) shows approximately 48% identity; against Dermaseptin-B3 (ALWKNMLKGIGKLAGQAALGAVKTLVGAE, 29 residues, DRAMP01650) approximately 38%; and against Dermaseptin-B4 (ALWKDILKNVGKAAGKAVLNTVTDMVNQ, 28 residues, DRAMP01651) approximately 34% [2][3][4]. This level of divergence, arising from focal hypermutations within the mature peptide coding sequence of the dermaseptin gene superfamily [1], indicates that Dermaseptin-B8 is not a near‑identical analog of B2, B3, or B4 but a distinct molecular entity with independently evolved surface chemistry.

Peptide sequence divergence Structure-activity relationship Antimicrobial peptide evolution

Hydrophobicity Profile Comparison

Calculated hydrophobicity values from the DRAMP database reveal a pronounced differentiation in membrane‑interaction potential. Dermaseptin-B8 exhibits a hydrophobicity of 0.535 (GRAVY scale), substantially exceeding Dermaseptin-B4 (0.075, 7.1‑fold lower), Dermaseptin-B2 (0.197, 2.7‑fold lower), and Dermaseptin-B3 (0.514, 1.04‑fold lower) [1][2][3][4]. Hydrophobicity is a primary determinant of AMP insertion depth into lipid bilayers and correlates with both antimicrobial potency and hemolytic activity [5]. Dermaseptin-B8’s higher hydrophobicity predicts stronger partitioning into neutral membranes compared to B4 and B2, potentially translating into a broader activity spectrum but also elevated mammalian‑cell interaction risk, a trade‑off that must be empirically validated per target organism.

Membrane partitioning Hydrophobicity index Antimicrobial peptide design

Net Cationic Charge Variation

Net charge critically governs the initial electrostatic attraction between cationic AMPs and anionic bacterial membranes, as well as selectivity against zwitterionic mammalian membranes [1]. Dermaseptin-B8 carries a net charge of +2 (4 basic residues: K5, K7, K11, K19; 2 acidic residues: E9, D27), which is one full charge unit lower than Dermaseptin-B2 (+3; 6 basic, 3 acidic) and Dermaseptin-B3 (+3; 4 basic, 1 acidic), but equivalent to Dermaseptin-B4 (+2; 4 basic, 2 acidic) [2][3][4][5]. The lower net charge of B8 relative to B2 and B3 predicts reduced electrostatic driving force for initial membrane binding, which may result in a different selectivity profile and potentially lower hemolytic activity, consistent with the observation that dermaseptin S4 (net charge higher) causes erythrocyte lysis at micromolar concentrations whereas dermaseptins S1 and S5 (lower charge) are non‑hemolytic [1].

Electrostatic membrane interaction Cationic antimicrobial peptide Bacterial selectivity

Boman Index and Protein-Binding Potential

The Boman index estimates the protein‑binding potential of a peptide based on amino acid composition; higher values suggest greater interaction with target proteins, while negative values correlate with minimal protein binding [1]. Dermaseptin-B8 has a Boman index of 5.27, positioning it between the strongly positive Dermaseptin-B3 (14.08) and the strongly negative Dermaseptin-B2 (−7.65) and Dermaseptin-B4 (−20.6) [2][3][4][5]. This mid‑range index suggests a distinct mode of bioactivity compared to B3 (which may engage more extensively with proteinaceous targets) and B2/B4 (which may rely more exclusively on membrane‑lytic mechanisms). The divergence is substantial: B8’s Boman index differs from B4’s by 25.87 units.

Protein binding index Peptide bioactivity prediction Therapeutic index

Synergy Potential in Dermaseptin Cocktails

Mor et al. (1994) demonstrated that dermaseptins s1–s5 exhibit dramatic synergy of action upon combination, yielding up to a 100‑fold increase in antibiotic activity over the activity of individual peptides alone [1]. Although Dermaseptin-B8 was not among the peptides directly tested in that study, it is a member of the same dermaseptin superfamily from the same frog species, with conserved structural features including the N‑terminal Trp anchor, amphipathic α‑helical organization, and C‑terminal amidation [2][3]. The proven synergy among dermaseptins with as little as 40% sequence similarity strongly supports the inference that Dermaseptin-B8, with its distinct sequence and physicochemical profile, is likely to contribute non‑redundant activity in combination with other B‑family or S‑family dermaseptins. This inference, however, has not been experimentally validated for Dermaseptin-B8 specifically and must be confirmed through checkerboard or time‑kill synergy assays.

Antimicrobial synergy Combination therapy Dermaseptin cocktail

Gene Locus: Drg2 vs. Drg3 Origin

Dermaseptin-B8 is encoded by the Drg2 gene locus in Phyllomedusa bicolor, which has a 2‑exon coding structure interrupted by a 137‑bp intron, as characterized by Vouille et al. (1997) [1]. This distinguishes it from Dermaseptin-B3 (Drg3 locus), which exhibits only 23–42% amino acid identity with other B‑family members and was identified through genomic library screening with prepro‑dermaseptin B1/B2 cDNA probes [2]. The distinct gene origin implies independent evolutionary trajectories, differential transcriptional regulation in frog skin, and potentially distinct post‑translational processing kinetics. For recombinant expression and transgenic antimicrobial peptide production (e.g., in tobacco or potato plants, as demonstrated for Dermaseptin-B1 [3]), the Drg2‑vs‑Drg3 gene architecture may influence codon optimization strategies, expression yield, and precursor processing efficiency.

Dermaseptin gene family Drg2 locus Phyllomedusa bicolor genomics

Dermaseptin-B8: Application Scenarios


Structure-Activity Relationship (SAR) Studies

Dermaseptin-B8’s low sequence identity (≤42%) and distinct hydrophobicity (0.535) and net charge (+2) relative to Dermaseptin-B2, B3, and B4 make it a valuable comparator in SAR campaigns aimed at deconvoluting the contributions of individual physicochemical parameters to antimicrobial potency and selectivity [1][2]. Researchers can systematically vary residue composition between B8 and analogs to isolate the effect of hydrophobicity (B8 vs. B4), net charge (B8 vs. B2/B3), or Boman index (B8 vs. B4) on MIC, hemolysis, and membrane‑partitioning kinetics.

Cocktail Synergy Screening for Resistance

Given the established class‑level evidence that dermaseptin combinations can achieve up to 100‑fold synergy [3], Dermaseptin-B8 is a logical candidate for inclusion in checkerboard synergy screens alongside Dermaseptin-B2, B3, B4, S1, or S4. Its distinct sequence ensures that any observed synergy reflects non‑redundant mechanistic contributions, addressing the need for multi‑peptide cocktails that minimize the emergence of resistance in Gram‑negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.

Recombinant Expression with Drg2 Gene Cassette

Dermaseptin-B8’s origin from the well‑characterized Drg2 gene locus with a defined 2‑exon structure [4] supports its use in heterologous expression systems (E. coli, yeast, plant platforms). The conserved preproregion enables secretion and folding, while the mature B8 peptide’s moderate net charge (+2) and hydrophobicity (0.535) may reduce host toxicity during expression compared to more highly charged or hydrophobic dermaseptins. This scenario is relevant for agricultural biotechnology applications seeking to express dermaseptin transgenes for pathogen resistance.

Computational Modeling & De Novo AMP Design

Dermaseptin-B8’s intermediate physicochemical profile—Boman index 5.27, hydrophobicity 0.535, net charge +2—positions it as a versatile template for molecular dynamics simulations and machine‑learning‑guided AMP design [1]. Unlike extreme‑value peptides (e.g., B4 with Boman index −20.6), B8 offers a balanced starting scaffold where incremental modifications in charge or hydrophobicity can be correlated with predicted changes in membrane‑binding energy, helical propensity, and therapeutic index.

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